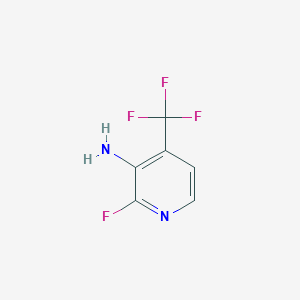2-Fluoro-4-(trifluoromethyl)pyridin-3-amine
CAS No.: 1807020-38-7
Cat. No.: VC8248856
Molecular Formula: C6H4F4N2
Molecular Weight: 180.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807020-38-7 |
|---|---|
| Molecular Formula | C6H4F4N2 |
| Molecular Weight | 180.1 g/mol |
| IUPAC Name | 2-fluoro-4-(trifluoromethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C6H4F4N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 |
| Standard InChI Key | XWKGJYMGTKBJSL-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C(F)(F)F)N)F |
| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Fluoro-4-(trifluoromethyl)pyridin-3-amine (C₆H₄F₄N₂) features a pyridine ring substituted with:
-
A fluorine atom at the 2-position, increasing electronegativity and altering π-electron density.
-
A trifluoromethyl (-CF₃) group at the 4-position, contributing steric bulk and hydrophobicity.
-
An amine (-NH₂) group at the 3-position, enabling hydrogen bonding and nucleophilic reactivity .
This configuration distinguishes it from isomers like 2-fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 72600-65-8) and 4-fluoro-3-(trifluoromethyl)-2H-pyridin-3-amine (PubChem CID 150522589) , where substituent positions vary (Table 1).
Table 1: Structural comparison of related TFMP amines
Physicochemical Properties
While experimental data for the target compound is scarce, analogs suggest:
-
Boiling point: ~113°C (similar to 2-fluoro-4-trifluoromethyl-pyridine) .
-
Water solubility: Moderate due to -CF₃ hydrophobicity, but enhanced by the amine’s polarity .
-
pKa: Predicted near -2.8, reflecting the pyridine ring’s weak basicity .
The -CF₃ group’s electron-withdrawing effect lowers the amine’s basicity compared to non-fluorinated pyridines .
Synthesis Strategies
Halogen Exchange Routes
TFMP derivatives are commonly synthesized via chlorine/fluorine exchange using trichloromethylpyridine precursors . For example, 2-chloro-4-trifluoromethylpyridine may undergo nucleophilic fluorination with KF or HF-pyridine complexes to yield 2-fluoro-4-trifluoromethylpyridine . Subsequent amination at the 3-position via Buchwald–Hartwig coupling or SNAr reactions could introduce the amine group .
Pyridine Ring Construction
Alternative approaches build the pyridine ring from trifluoromethyl-containing building blocks. Cyclocondensation of β-ketoesters with ammonia derivatives in the presence of CF₃ sources (e.g., CF₃COCl) may yield the target scaffold .
Table 2: Representative synthesis yields for TFMP analogs
| Starting Material | Method | Product | Yield | Source |
|---|---|---|---|---|
| 3-Picoline | Vapor-phase fluorination | 2,5-CTF | 45% | |
| 2-Chloro-4-CF₃-pyridine | KF fluorination | 2-Fluoro-4-CF₃-pyridine | 78% |
Applications in Pharmaceutical Development
Drug Candidate Synthesis
The amine group facilitates conjugation with pharmacophores. For instance, 4-amino-2-(trifluoromethyl)pyridine (CAS 147149-98-2) serves as an intermediate in anticancer agents . Similarly, the target compound could act as a:
-
Kinase inhibitor precursor: Fluorine and -CF₃ enhance binding to ATP pockets.
-
Antimicrobial agent: Pyridine amines disrupt microbial cell membranes .
Agricultural Chemistry
Fluazifop-butyl, a TFMP herbicide, demonstrates the role of fluorine and -CF₃ in enhancing pesticidal activity . While no commercial agrochemicals based on the target compound exist, its structural similarity suggests potential herbicidal or fungicidal applications.
Future Directions
Synthetic Optimization
Developing catalytic, asymmetric methods for amination could improve enantioselectivity in drug synthesis. Flow chemistry approaches may enhance yields in halogen exchange reactions .
Biological Screening
Priority research areas include:
-
Antiviral activity: Testing against RNA viruses (e.g., SARS-CoV-2 proteases).
-
Selective herbicidal action: Structure-activity relationship (SAR) studies on weed receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume